Trimethylolethane trinonanoate

描述

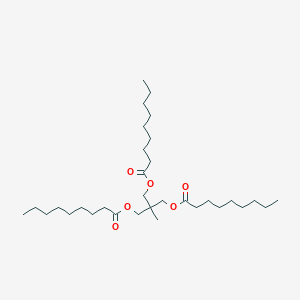

Trimethylolethane trinonanoate (C3H5(OCOC8H17)3) is a triester derived from the reaction of trimethylolethane (TME, C5H12O3) with nonanoic acid. TME, a neopentyl-structured triol, is synthesized via a two-step process involving propionaldehyde and formaldehyde condensation followed by a Cannizzaro reaction . The trinonanoate ester is likely produced through esterification, leveraging TME’s three hydroxyl groups to form a branched, hydrophobic compound.

属性

CAS 编号 |

10535-50-9 |

|---|---|

分子式 |

C32H60O6 |

分子量 |

540.8 g/mol |

IUPAC 名称 |

[2-methyl-3-nonanoyloxy-2-(nonanoyloxymethyl)propyl] nonanoate |

InChI |

InChI=1S/C32H60O6/c1-5-8-11-14-17-20-23-29(33)36-26-32(4,27-37-30(34)24-21-18-15-12-9-6-2)28-38-31(35)25-22-19-16-13-10-7-3/h5-28H2,1-4H3 |

InChI 键 |

JMYBRXSQFQZFFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |

规范 SMILES |

CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |

其他CAS编号 |

10535-50-9 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Trimethylolethane Hydrate vs. Ionic Clathrate Hydrates

Trimethylolethane (TME) hydrate, a PCM, exhibits a phase change temperature of 29.5°C and latent heat of 218 J/g , making it suitable for lithium-ion battery cooling and smart textiles . In contrast, ionic clathrate hydrates (e.g., tetra-n-butylphosphonium hydroxide) have lower phase change temperatures (~15°C) and distinct crystal structures, limiting their utility in higher-temperature applications .

| Property | TME Hydrate | Ionic Clathrate Hydrate |

|---|---|---|

| Phase Change Temperature | 29.5°C | 15°C |

| Latent Heat | 218 J/g | 150–200 J/g (estimated) |

| Structural Stability | High (neopentyl) | Moderate (clathrate cages) |

TME Esters vs. Trimethylolpropane Esters

Trimethylolethane trinonanoate’s closest analogs are trimethylolpropane (TMP) esters, such as TMP trinonanoate. The neopentyl structure of TME imparts higher thermal stability and lower viscosity compared to TMP’s linear triol backbone. For example:

- Thermal Stability : TME’s branching reduces oxidative degradation, whereas TMP esters may require stabilizers for high-temperature applications.

- Viscosity: TME trinonanoate likely has lower viscosity than TMP trinonanoate due to reduced molecular entanglement .

Comparison with Other PCMs and Plasticizers

- Paraffin Waxes: Limited thermal cyclability (<100 cycles) compared to TME-based PCMs (>500 cycles) .

- Phthalate Esters: this compound lacks the endocrine-disruption risks associated with phthalates but may have higher production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。